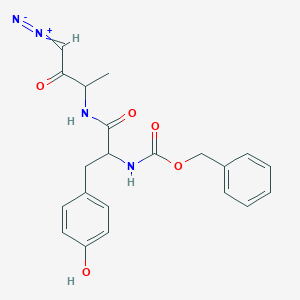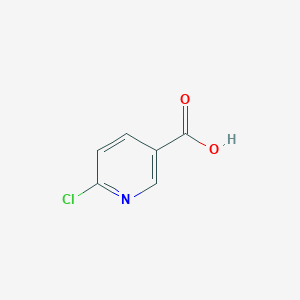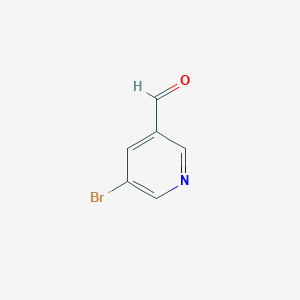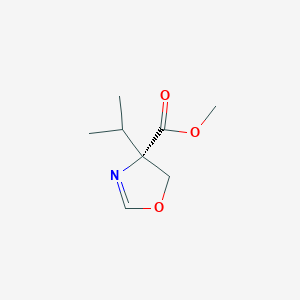
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate, also known as MIPOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. MIPOX is a chiral molecule, which means that it exists in two mirror-image forms. The (S)-enantiomer of MIPOX has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mechanism Of Action
The exact mechanism of action of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate is not fully understood, but it is believed to exert its biological effects by modulating various cellular signaling pathways. (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to interact with various enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX-2 activity, which leads to a reduction in the production of inflammatory mediators. Additionally, (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate in lab experiments is its potential therapeutic applications. (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate in lab experiments is its complex synthesis process, which can be time-consuming and costly.
Future Directions
There are several future directions for research on (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate. One area of interest is the development of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate and its potential applications in other areas of pharmacology. Finally, the synthesis of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate could be optimized to make it more cost-effective and accessible for researchers.
Synthesis Methods
The synthesis of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate can be achieved through a multi-step process that involves the reaction of various reagents. One of the most commonly used methods for synthesizing (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate is via the reaction of isobutyronitrile and methylamine with ethyl acetoacetate. The resulting compound is then subjected to a series of reactions, including cyclization and esterification, to yield (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate.
Scientific Research Applications
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In recent years, (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has gained significant attention as a potential drug candidate for the treatment of various diseases, including cancer and inflammation.
properties
IUPAC Name |
methyl (4S)-4-propan-2-yl-5H-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(2)8(7(10)11-3)4-12-5-9-8/h5-6H,4H2,1-3H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFFFQLWPZXIQG-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(COC=N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]1(COC=N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

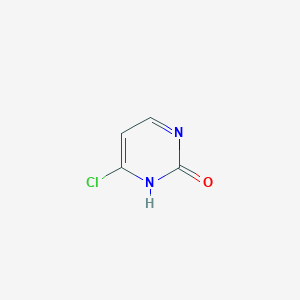
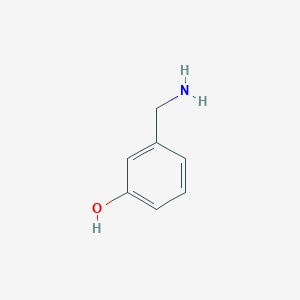
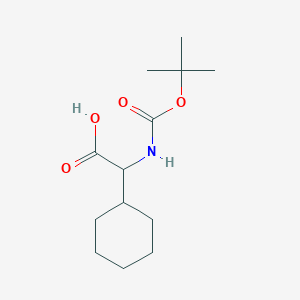
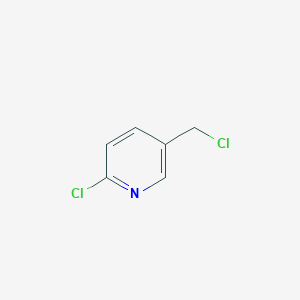

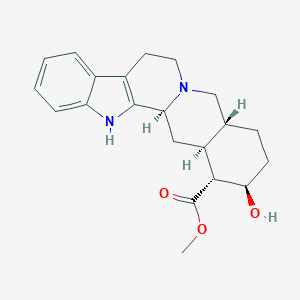
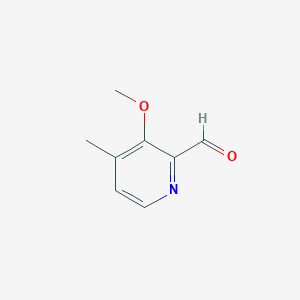
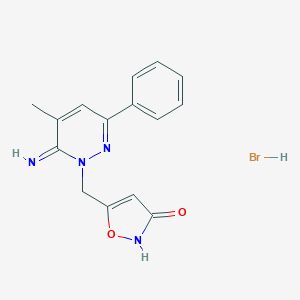
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)
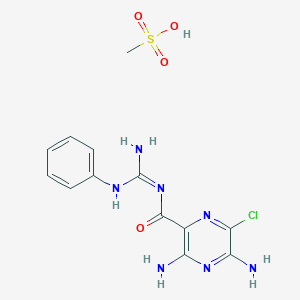
![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)
